An In-depth Technical Guide to 3',5'-Dibromo-4'-hydroxyacetophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3',5'-Dibromo-4'-hydroxyacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dibromo-4'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and two bromine atoms on the aromatic ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, safety considerations, and applications of 3',5'-Dibromo-4'-hydroxyacetophenone, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
3',5'-Dibromo-4'-hydroxyacetophenone is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 2887-72-1 | [2][3][4] |
| Molecular Formula | C₈H₆Br₂O₂ | [3][4] |
| Molecular Weight | 293.94 g/mol | [2][3] |
| Melting Point | 182-187 °C | [2][3] |
| Boiling Point | 337.7 ± 42.0 °C (Predicted) | [3] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Solubility | Soluble in a 1:1 mixture of Chloroform and Methanol. Very faint turbidity in hot Methanol. | [1][5] |
| pKa | 5.11 ± 0.23 (Predicted) | [5] |
Synthesis and Purification
The most common and efficient method for the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone is the electrophilic bromination of 4'-hydroxyacetophenone. The electron-donating hydroxyl group activates the aromatic ring, directing the bromine atoms to the ortho positions.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone.
Detailed Experimental Protocol: Bromination of 4'-Hydroxyacetophenone
This protocol is based on established literature procedures for the bromination of phenolic compounds.[5][6][7]
Materials:
-
4'-Hydroxyacetophenone
-
Bromine (or N-Bromosuccinimide)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-hydroxyacetophenone in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining acetic acid and inorganic byproducts.
-
Purify the crude 3',5'-Dibromo-4'-hydroxyacetophenone by recrystallization from a suitable solvent system, such as ethanol-water.
-
Dry the purified crystals under vacuum to obtain the final product.
Spectral Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 3',5'-Dibromo-4'-hydroxyacetophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3',5'-Dibromo-4'-hydroxyacetophenone is expected to show three distinct signals:
-
A singlet in the aromatic region (around δ 8.23 ppm) corresponding to the two equivalent aromatic protons.[6]
-
A singlet corresponding to the phenolic hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.[6]
-
A singlet in the aliphatic region (around δ 2.56 ppm) corresponding to the three protons of the acetyl methyl group.[6]
¹³C NMR Spectroscopy
Based on the structure and data from analogous compounds, the ¹³C NMR spectrum is predicted to exhibit the following signals:
-
A signal for the carbonyl carbon (C=O) of the acetyl group, typically in the range of δ 195-205 ppm.
-
Signals for the aromatic carbons, with the carbon bearing the acetyl group appearing at a distinct chemical shift. The carbons attached to the bromine atoms will also have characteristic shifts.
-
A signal for the methyl carbon of the acetyl group, typically in the range of δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks include:
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3100-3400 cm⁻¹.[6]
-
A strong C=O stretching band for the ketone, typically around 1660 cm⁻¹.[6]
-
C=C stretching bands for the aromatic ring in the region of 1460-1580 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum of 3',5'-Dibromo-4'-hydroxyacetophenone will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes are in a nearly 1:1 ratio). The molecular ion peak (M⁺) will appear as a triplet, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1. Fragmentation will likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.
Applications in Research and Drug Development
3',5'-Dibromo-4'-hydroxyacetophenone is a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications.
Synthesis of Chalcones
A significant application of 3',5'-Dibromo-4'-hydroxyacetophenone is in the Claisen-Schmidt condensation reaction with various aldehydes to synthesize chalcones.[8][9][10] Chalcones are a class of flavonoids known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[9][11]
Caption: Synthesis of chalcones from 3',5'-Dibromo-4'-hydroxyacetophenone.
Precursor for Biologically Active Molecules
The bromine atoms on the aromatic ring of 3',5'-Dibromo-4'-hydroxyacetophenone are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This makes it a valuable intermediate in the synthesis of novel drug candidates.[] For instance, derivatives of dihydroxyacetophenone have shown significant biological activity, including antimicrobial and antitumor properties.[11]
Safety and Handling
As with all halogenated phenolic compounds, 3',5'-Dibromo-4'-hydroxyacetophenone should be handled with appropriate safety precautions.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Skin and Eye Irritation: Can cause skin and eye irritation.[2]
-
General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal
Dispose of 3',5'-Dibromo-4'-hydroxyacetophenone and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Brominated organic waste should be collected in a designated, properly labeled container for disposal by a licensed hazardous waste management company.[1][14] Neutralization with a reducing agent like sodium thiosulfate can be a method for treating dilute aqueous solutions before disposal, but this should be done with caution and in accordance with established protocols.[14]
Conclusion
3',5'-Dibromo-4'-hydroxyacetophenone is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse array of complex molecules. A thorough understanding of its chemical properties, handling procedures, and synthetic applications is crucial for researchers and scientists looking to leverage this compound in their work. As the demand for novel therapeutics and functional materials continues to grow, the importance of key building blocks like 3',5'-Dibromo-4'-hydroxyacetophenone is set to increase.
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